4-Isopropyl-2-methylaniline: Strategic Scaffold & Synthetic Guide
4-Isopropyl-2-methylaniline: Strategic Scaffold & Synthetic Guide
The following technical guide is structured as a high-level whitepaper for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, practical protocols, and structural data over generic descriptions.
Executive Summary
4-Isopropyl-2-methylaniline (also identified as 2-Methyl-4-(propan-2-yl)aniline) represents a "privileged scaffold" in medicinal chemistry. Structurally, it combines the electron-rich reactivity of an aniline core with the steric and lipophilic modulation of ortho-methyl and para-isopropyl substituents.
For drug developers, this molecule offers a dual advantage:
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Metabolic Stability: The para-isopropyl group blocks the metabolically vulnerable para-position, a common site for P450-mediated oxidation in simple anilines.
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Conformational Control: The ortho-methyl group induces a twisted conformation in biaryl systems, potentially improving selectivity in kinase inhibitors or GPCR ligands.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
IUPAC Name: 2-Methyl-4-(propan-2-yl)aniline CAS Registry Number: 112121-89-8 Molecular Formula: C₁₀H₁₅N SMILES: CC(C)C1=CC(C)=C(N)C=C1
Table 1: Physicochemical Profile
| Property | Value | Relevance to Protocol |
| Molecular Weight | 149.23 g/mol | Stoichiometric calculations |
| Appearance | Pale yellow to brown liquid | Oxidation sensitive; store under inert gas |
| Boiling Point | ~225–230 °C (est.) | High BP requires vacuum distillation for purification |
| LogP (Predicted) | 2.4 – 2.6 | Moderate lipophilicity; suitable for CNS penetration |
| pKa (Conjugate Acid) | ~4.5 – 4.8 | Less basic than aniline due to steric hindrance |
| Density | ~0.95 g/cm³ | Liquid handling calibration |
Synthesis & Manufacturing Logic
The Industrial Route: Friedel-Crafts Alkylation
While nitration of p-cymene is possible, the most regioselective industrial route involves the Friedel-Crafts alkylation of o-toluidine .
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Starting Material: o-Toluidine (1-amino-2-methylbenzene).
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Reagent: Propylene (gas) or Isopropyl alcohol.
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Catalyst: Aluminum Chloride (AlCl₃) or Zeolites.
Mechanistic Insight (Regioselectivity): The amino group (-NH₂) is a strong activating group and an ortho, para-director. The methyl group at position 2 is a weak activator.
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Position 4 (Para to NH₂): Sterically accessible and electronically favored by the strong resonance donation of the amine.
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Position 6 (Ortho to NH₂): Sterically hindered by the amine and less favored than the para position.
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Result: The reaction predominantly yields 4-isopropyl-2-methylaniline.
Visualization of Synthesis Pathway
The following diagram illustrates the alkylation logic and competing sites.
Caption: Regioselective alkylation of o-toluidine. The para-position (4) is favored over the hindered ortho-position (6).
Experimental Protocols
Standard Diazotization (Sandmeyer Precursor)
The conversion of the amino group to a diazonium salt is the gateway to halogenation (Sandmeyer) or phenol synthesis.
Safety Note: Diazonium salts of alkyl-anilines can be unstable. Maintain temperature strictly < 5°C.
Protocol:
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Preparation: Charge a 3-neck flask with 4-Isopropyl-2-methylaniline (10 mmol, 1.49 g) and 6M HCl (25 mL). Cool to 0°C in an ice/salt bath.
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Diazotization: Dropwise add a solution of NaNO₂ (11 mmol, 760 mg) in water (5 mL).
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Critical Control Point: Monitor internal temperature; do not exceed 5°C. Exotherms indicate decomposition.
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Endpoint: Stir for 20 mins. Verify excess nitrous acid using starch-iodide paper (turns blue/black immediately).
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Utilization: The resulting diazonium solution must be used immediately for subsequent coupling or substitution reactions.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized or purchased material, compare against these spectral expectations:
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¹H NMR (400 MHz, CDCl₃):
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δ 6.9 – 7.0 ppm: Doublet (H-6, ortho to NH₂).
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δ 6.8 ppm: Doublet of doublets (H-5).
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δ 6.9 ppm: Small doublet (H-3, meta to NH₂, ortho to Me).
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δ 3.5 ppm: Broad singlet (2H, -NH₂).
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δ 2.8 ppm: Septet (1H, Isopropyl CH).
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δ 2.15 ppm: Singlet (3H, Ar-CH₃).
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δ 1.22 ppm: Doublet (6H, Isopropyl -CH₃).
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IR Spectrum:
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3300–3450 cm⁻¹: Double spike (Primary amine N-H stretch).
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2960 cm⁻¹: Strong C-H stretch (Isopropyl methyls).
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Applications in Drug Discovery
This aniline serves as a versatile "Function-Oriented" building block.
Reactivity Map
The following diagram details how this scaffold is diversified into libraries.
Caption: Divergent synthesis pathways. The diazonium route (Path 2) enables access to biaryl scaffolds common in kinase inhibitors.
"Magic Methyl" & Steric Effects
In SAR (Structure-Activity Relationship) studies, replacing a simple aniline with 4-isopropyl-2-methylaniline often results in:
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Increased Potency: The 2-methyl group forces the aniline ring out of planarity with connected amides or biaryls, often locking the molecule into a bioactive conformation.
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Reduced Clearance: The 4-isopropyl group is bulky and lipophilic, shielding the ring from rapid metabolic attack compared to a 4-methyl or 4-H analog.
Safety & Toxicology (MSDS Highlights)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1]
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Skin/Eye Irritation: Causes serious eye irritation (H319).[1][2]
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Specific Target Organ Toxicity: May cause respiratory irritation (H335).[2]
Handling Precautions:
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Aniline Toxicity: Like all anilines, this compound can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.
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PPE: Double nitrile gloves and a chemical fume hood are mandatory.
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Storage: Store in amber vials under nitrogen to prevent oxidation (darkening of liquid).
References
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PubChem. (2025).[1][3] 2-Methyl-4-(propan-2-yl)aniline Compound Summary (CID 18517012).[1] National Library of Medicine.[1] [Link][1]
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BuyersGuideChem. (2025). 4-Isopropyl-2-methylaniline Properties and Suppliers. [Link][1][4][5]
- Google Patents. (2021). CN112694407A: Production and preparation method of 2-methyl-4-isopropyl aniline.
Sources
- 1. 2-Methyl-4-(propan-2-yl)aniline | C10H15N | CID 18517012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Amino-p-cymene | C10H15N | CID 137414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. buyersguidechem.com [buyersguidechem.com]
